molecular formula C9H10F3NO B3058806 3-(2,2,2-Trifluoro-1-methoxyethyl)aniline CAS No. 919278-50-5

3-(2,2,2-Trifluoro-1-methoxyethyl)aniline

Cat. No.: B3058806
CAS No.: 919278-50-5
M. Wt: 205.18
InChI Key: MDTSXKRJXZROCS-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoro-1-methoxyethyl)aniline is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of a trifluoromethyl group and a methoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoro-1-methoxyethyl)aniline typically involves the reaction of 3-nitroaniline with 2,2,2-trifluoroethanol in the presence of a reducing agent. The reaction proceeds through the following steps:

    Nitration: 3-nitroaniline is prepared by nitrating aniline.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder or tin chloride.

    Alkylation: The resulting 3-aminoaniline is then reacted with 2,2,2-trifluoroethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoro-1-methoxyethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Methyl-substituted aniline derivatives.

    Substitution: Nitro, sulfonyl, or halogen-substituted aniline derivatives.

Scientific Research Applications

3-(2,2,2-Trifluoro-1-methoxyethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-1-methoxyethyl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    3-(2,2,2-Trifluoroethyl)aniline: Lacks the methoxy group, resulting in different chemical properties.

    3-(2,2,2-Trifluoromethyl)aniline: Lacks both the methoxy and ethyl groups, leading to distinct reactivity.

    3-Methoxy-2,2,2-trifluoroaniline: The methoxy group is directly attached to the aniline ring, altering its electronic properties.

Properties

IUPAC Name

3-(2,2,2-trifluoro-1-methoxyethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8(9(10,11)12)6-3-2-4-7(13)5-6/h2-5,8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTSXKRJXZROCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CC=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739478
Record name 3-(2,2,2-Trifluoro-1-methoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-50-5
Record name 3-(2,2,2-Trifluoro-1-methoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,2,2-trifluoro-1-methoxyethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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